molecular formula C8H16O2 B153932 (5R,6R)-6-Hydroxy-5-methylheptan-2-one CAS No. 130650-60-1

(5R,6R)-6-Hydroxy-5-methylheptan-2-one

Cat. No.: B153932
CAS No.: 130650-60-1
M. Wt: 144.21 g/mol
InChI Key: JTPMVCMMYOHLGD-HTRCEHHLSA-N
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Description

(5R,6R)-6-Hydroxy-5-methylheptan-2-one is a chiral aliphatic ketone characterized by a seven-carbon chain (heptan-2-one backbone) with hydroxyl and methyl substituents at the C5 and C6 positions, respectively. This compound belongs to the class of hydroxy ketones, which are of interest in organic synthesis, flavor chemistry, and pharmaceutical research due to their reactive functional groups and stereochemical complexity .

Properties

CAS No.

130650-60-1

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(5R,6R)-6-hydroxy-5-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8-/m1/s1

InChI Key

JTPMVCMMYOHLGD-HTRCEHHLSA-N

SMILES

CC(CCC(=O)C)C(C)O

Isomeric SMILES

C[C@H](CCC(=O)C)[C@@H](C)O

Canonical SMILES

CC(CCC(=O)C)C(C)O

Synonyms

2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,R*)]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and stereochemical distinctions between (5R,6R)-6-Hydroxy-5-methylheptan-2-one and related compounds identified in the literature:

Compound Name Structure Type Functional Groups Stereochemistry Molecular Formula Key Features
This compound Linear aliphatic Ketone, hydroxyl, methyl 5R,6R C₈H₁₆O₂ Linear chain; two chiral centers
(5S,6R)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one Cyclic enone Cyclohexenone, hydroxyl, methyl, allyl 5S,6R C₁₁H₁₄O₂ Cyclic structure; conjugated enone system
(5S,6S)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one Cyclic enone Cyclohexenone, hydroxyl, methyl, allyl 5S,6S C₁₁H₁₄O₂ Epimeric configuration at C6
(5S,6R)-5-Hydroxy-6-methylpiperidin-2-one Cyclic lactam Piperidinone, hydroxyl, methyl 5S,6R C₆H₁₁NO₂ Nitrogen-containing ring; lactam functionality

Key Observations :

  • Linearity vs. Cyclicity: The target compound’s linear heptan-2-one backbone contrasts with the cyclic enone () and lactam () structures of related molecules. Cyclic systems often exhibit enhanced rigidity and altered reactivity due to ring strain and conjugation .
  • Stereochemical Variations : The (5R,6R) configuration distinguishes the target compound from epimers such as (5S,6R) and (5S,6S) analogs, which may exhibit divergent biological activities or crystallization behaviors .

Physicochemical Properties

Solubility: Hydroxy ketones like the target compound are typically polar due to the hydroxyl group, favoring solubility in polar solvents (e.g., water, ethanol). Cyclic enones () may exhibit lower water solubility due to hydrophobic allyl substituents . The lactam () likely has higher solubility in organic solvents owing to its nitrogen-containing ring .

Boiling/Melting Points: Linear hydroxy ketones generally have lower melting points compared to cyclic analogs due to reduced molecular rigidity. For example, cyclic enones () may exhibit higher melting points from π-π stacking interactions .

Reactivity: The linear heptan-2-one structure may undergo keto-enol tautomerism, while cyclic enones () are prone to Michael addition reactions due to their α,β-unsaturated carbonyl systems .

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